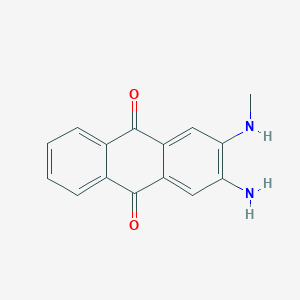
Methyl 5,5-dimethyl-4-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-dimethyl-4-oxohexanoate, also known as hexanoic acid, 5,5-dimethyl-4-oxo-, methyl ester, is an organic compound with the molecular formula C9H16O3. It is a γ-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-4-oxohexanoate can be synthesized through the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride. The reaction is carried out under nitrogen to prevent the diethylzinc from igniting upon exposure to air. The reaction mixture is stirred and cooled in an ice-water bath before the addition of the reagents. After the reaction is complete, the product is purified by vacuum distillation from anhydrous potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically involve the same reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5,5-dimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups allow it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: A precursor in the synthesis of methyl 5,5-dimethyl-4-oxohexanoate.
Ethyl 5,5-dimethyl-4-oxohexanoate: An ester with a similar structure but different alkyl group.
Methyl 5-oxohexanoate: Lacks the additional methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and an ester functional group, as well as the additional methyl groups that influence its reactivity and physical properties. These features make it a valuable compound in organic synthesis and various research applications .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)5-6-8(11)12-4/h5-6H2,1-4H3 |
Clave InChI |
RBYITJRPJYFQRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)





![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)
